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molecular formula C14H9Br B049045 9-Bromoanthracene CAS No. 1564-64-3

9-Bromoanthracene

Cat. No. B049045
M. Wt: 257.12 g/mol
InChI Key: ZIRVQSRSPDUEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091292B2

Procedure details

A solution of 9-bromoanthracene (0.67 g, 2.6 mmol, 1.2 eq) in dry Et2O (13 mL) under N2 was cooled to −30° C. and nBuli (1.6 M in hexane, 1.6 mL, 2.6 mmol, 1.2 eq) was added dropwise. The solution was stirred for 20 min. at −30° C. followed by dropwise addition of ZnCl2 (0.50 M in THF, 5.2 mL, 2.6 mmol, 1.2 eq). The reaction was stirred and warmed to RT over 30 min. The volatiles were removed under N2 purge and the residue was redissolved in 3:1 THF/NMP (11 mL). The MOM-protected bromophenol (2.2 mmol, 1.0 eq) and Pd(PtBu3)2 (22 mg, 44 μmol, 4 mol %) were added and the reaction was heated to 100° C. for 2 h. The reaction was cooled to RT and the THF was removed. The residue was diluted with CH2Cl2, washed with 1 M HCl, and dried over Na2SO4. The crude material was purified by flash chromatography.
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step Two
Quantity
22 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5.2 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[C:8]([CH:9]=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.BrC1C=CC=CC=1O>CCOCC.CCCCCC.[Cl-].[Cl-].[Zn+2].CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH:4]1[C:3]2[C:8](=[CH:9][C:10]3[C:15]([CH:2]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:7]=[CH:6][CH:5]=1 |f:4.5.6,^1:40,46|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
13 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.2 mmol
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
22 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
5.2 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 20 min. at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under N2
CUSTOM
Type
CUSTOM
Details
purge
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in 3:1 THF/NMP (11 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 100° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
the THF was removed
ADDITION
Type
ADDITION
Details
The residue was diluted with CH2Cl2
WASH
Type
WASH
Details
washed with 1 M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091292B2

Procedure details

A solution of 9-bromoanthracene (0.67 g, 2.6 mmol, 1.2 eq) in dry Et2O (13 mL) under N2 was cooled to −30° C. and nBuli (1.6 M in hexane, 1.6 mL, 2.6 mmol, 1.2 eq) was added dropwise. The solution was stirred for 20 min. at −30° C. followed by dropwise addition of ZnCl2 (0.50 M in THF, 5.2 mL, 2.6 mmol, 1.2 eq). The reaction was stirred and warmed to RT over 30 min. The volatiles were removed under N2 purge and the residue was redissolved in 3:1 THF/NMP (11 mL). The MOM-protected bromophenol (2.2 mmol, 1.0 eq) and Pd(PtBu3)2 (22 mg, 44 μmol, 4 mol %) were added and the reaction was heated to 100° C. for 2 h. The reaction was cooled to RT and the THF was removed. The residue was diluted with CH2Cl2, washed with 1 M HCl, and dried over Na2SO4. The crude material was purified by flash chromatography.
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step Two
Quantity
22 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5.2 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[C:8]([CH:9]=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.BrC1C=CC=CC=1O>CCOCC.CCCCCC.[Cl-].[Cl-].[Zn+2].CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH:4]1[C:3]2[C:8](=[CH:9][C:10]3[C:15]([CH:2]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:7]=[CH:6][CH:5]=1 |f:4.5.6,^1:40,46|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
13 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.2 mmol
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
22 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
5.2 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 20 min. at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under N2
CUSTOM
Type
CUSTOM
Details
purge
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in 3:1 THF/NMP (11 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 100° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
the THF was removed
ADDITION
Type
ADDITION
Details
The residue was diluted with CH2Cl2
WASH
Type
WASH
Details
washed with 1 M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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